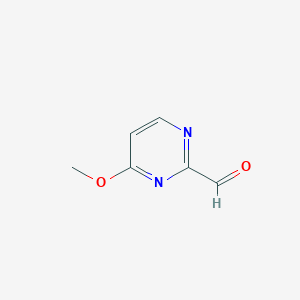

4-Methoxypyrimidine-2-carbaldehyde

Description

BenchChem offers high-quality 4-Methoxypyrimidine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxypyrimidine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyrimidine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNMUODUGZYVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292369-35-7 | |

| Record name | 4-methoxypyrimidine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility profile of 4-Methoxypyrimidine-2-carbaldehyde in DMSO and methanol

[1][2]

Executive Summary

4-Methoxypyrimidine-2-carbaldehyde (C₆H₆N₂O₂) is a functionalized heterocyclic building block used primarily in the synthesis of bioactive pyrimidine derivatives.[1][2] While often soluble in polar organic solvents, its handling requires specific attention to chemical stability in protic media.[1][2]

-

Primary Solvent (Stock Solutions): DMSO (Dimethyl sulfoxide) is the gold standard for storage and high-concentration stocks (>50 mg/mL), offering excellent solubility and chemical inertness.[1][2]

-

Secondary Solvent (Reactions/Processing): Methanol (MeOH) provides good solubility but is chemically reactive toward this compound.[1][2] It should not be used for long-term storage due to the formation of hemiacetals and acetals, a reaction catalyzed by trace acids or bases.[2]

-

Physical State: Likely a crystalline solid (predicted MP: 60–120°C based on structural isomers), though low-melting impurities may result in a semi-solid appearance.[1][2]

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior and designing extraction/purification protocols.

| Property | Value / Description | Technical Note |

| Molecular Weight | 138.12 g/mol | Low MW facilitates high molar solubility.[1][2] |

| Physical State | Solid (Predicted) | Isomer 2-methoxypyrimidine-4-carbaldehyde melts at 116°C. |

| Polarity (LogP) | ~0.3 – 0.6 (Predicted) | Moderately polar; lipophilic enough for organic solvents, polar enough for interaction with DMSO/MeOH.[1][2] |

| H-Bond Donors | 0 | No -OH or -NH groups to donate protons.[1][2] |

| H-Bond Acceptors | 4 | Pyrimidine nitrogens (2), Methoxy oxygen (1), Carbonyl oxygen (1).[1][2] |

Solubility & Stability Analysis

A. Dimethyl Sulfoxide (DMSO)

Status: Recommended for Stock Solutions [1][2]

-

Solubility: High (>50 mg/mL estimated).[1][2] The high dipole moment of DMSO interacts strongly with the polar pyrimidine ring and the carbonyl group.

-

Stability: Excellent.[1][2][3] DMSO is aprotic and does not attack the electrophilic aldehyde carbon.

-

Protocol:

-

Prepare 100 mM stock solutions in anhydrous DMSO.

-

Store at -20°C to prevent hygroscopic water absorption (which could eventually hydrate the aldehyde to a gem-diol).[1]

-

B. Methanol (MeOH)

Status: Use with Caution (Process Only) [1][2]

-

Solubility: Moderate to High.[1][2] Soluble due to dipole interactions and the solvent's ability to donate hydrogen bonds to the pyrimidine nitrogens.

-

Stability Risk: High. Aldehydes in methanol exist in an equilibrium with their hemiacetal forms.[1][2] This reaction is reversible but complicates HPLC analysis (split peaks) and NMR interpretation.[1]

C. Mechanistic Visualization

The following diagram illustrates the solubility decision process and the chemical risks involved.

Caption: Solubility workflow highlighting the stability stability risk in methanol due to nucleophilic attack.

Experimental Protocols

Since exact solubility values vary by batch purity and crystalline polymorph, use these self-validating protocols to determine the precise limit for your specific lot.

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid assessment before preparing expensive stock solutions.[1][2]

-

Weighing: Accurately weigh 5.0 mg of the compound into a clear 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of solvent (DMSO or Methanol).[1][2]

-

Target Concentration: 50 mg/mL.[1]

-

-

Agitation: Vortex vigorously for 30 seconds. Sonication (water bath) for 5 minutes at 37°C may be used if dissolution is slow.[1]

-

Observation:

-

Calculation:

Protocol B: HPLC Stability & Purity Check (Tier 2)

Use this to verify if methanol is degrading your sample.[1][2]

-

Preparation: Prepare a 1 mg/mL solution in Acetonitrile (ACN) (Control) and Methanol (Test).

-

Incubation: Let both stand at room temperature for 1 hour.

-

Analysis: Inject both samples on a C18 column (Standard Gradient: 5-95% ACN/Water + 0.1% Formic Acid).

-

Interpretation:

Applications & Handling

Synthetic Utility

This aldehyde is a versatile intermediate.[2] Common transformations include:

-

Reductive Amination: Reacting with amines in the presence of reducing agents (e.g., NaBH(OAc)₃).[1][2] Note: Methanol is often used here intentionally to form the intermediate imine.[1][2]

-

Knoevenagel Condensation: Reaction with active methylene compounds.[1][2]

-

Heterocycle Formation: Condensation with hydrazines or amidines.[1][2]

Safety & Storage

-

Hygroscopicity: Aldehydes can oxidize to carboxylic acids or hydrate to gem-diols upon exposure to air and moisture.[1][2] Store under inert gas (Nitrogen/Argon).

-

Cold Storage: Keep solid material at 2–8°C; store DMSO solutions at -20°C.

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat).[1][2] Assume potential for irritation typical of benzyl-like aldehydes.[1][2]

References

-

Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[1] (General principles of solubility estimation for heterocycles).

-

Jadhav, S. D., & Singh, A. (2017).[2][5][6] Synthesis of 4-arylpyrimidines via activation of acetophenone-formamide conjugates.[1][2][6] Organic Letters, 19(20), 5673-5676.[1] [1]

-

PubChem. (2024).[1][2] Compound Summary: 4-Methoxypyridine-2-carboxaldehyde (Isomer Analog Data). National Library of Medicine. [1]

-

World Health Organization. (2006).[1][2] Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. WHO Technical Report Series, No. 937. (Standard protocols for equilibrium solubility).

Sources

- 1. 4-Methylpyridine-2-carbaldehyde | C7H7NO | CID 10011894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxypyridine-2-carboxaldehyde | C7H7NO2 | CID 12325390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. skcltd.com [skcltd.com]

- 4. Mechanisms of formation of hemiacetals: intrinsic reactivity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. Pyrimidine synthesis [organic-chemistry.org]

Reactivity profile of aldehyde group in 4-Methoxypyrimidine-2-carbaldehyde

Executive Summary: The "Super-Electrophile" Pharmacophore

4-Methoxypyrimidine-2-carbaldehyde represents a distinct class of electron-deficient heteroaromatic aldehydes . Unlike benzaldehyde, where the aromatic ring is relatively passive, the pyrimidine core in this molecule acts as a powerful electron sink. The 1,3-diazine system renders the C2-formyl group hyper-reactive toward nucleophiles, classifying it as a "super-electrophile" relative to carbocyclic analogs.

For drug development professionals, this molecule presents a dual nature:

-

High Utility: It allows for rapid, mild functionalization (reductive aminations, condensations) often without catalysis.

-

High Instability: It is prone to spontaneous hydration, hemiacetal formation, and Cannizzaro-type disproportionation if not handled under strictly anhydrous conditions.

This guide dissects the electronic architecture, reactivity patterns, and handling protocols required to successfully deploy this intermediate in medicinal chemistry campaigns.

Electronic Architecture & Mechanistic Grounding

To predict the reactivity, we must analyze the competing electronic effects. The molecule is a tug-of-war between the electron-withdrawing pyrimidine ring and the electron-donating methoxy substituent.

The Electronic Tug-of-War

-

Pyrimidine Ring (Positions 1, 3): The nitrogen atoms exert a strong inductive effect (-I), pulling electron density away from the C2 carbon. This makes the attached aldehyde carbonyl carbon significantly more positive (

) than in benzaldehyde. -

4-Methoxy Group: Exerts a mesomeric effect (+M) that pushes electron density into the ring. While this slightly stabilizes the ring against nucleophilic aromatic substitution (

) compared to a naked pyrimidine, it is insufficient to counteract the activation of the C2-aldehyde.

Visualization: Electronic Activation Pathway

The following diagram illustrates the activation of the carbonyl and the potential competing reaction sites.

Figure 1: Electronic activation map. The pyrimidine core activates the aldehyde (Blue) for rapid nucleophilic attack. The methoxy group (Green) provides partial stabilization but does not deactivate the aldehyde.

Reactivity Matrix & Synthetic Workflows

The reactivity of 4-methoxypyrimidine-2-carbaldehyde is defined by two primary vectors: Carbonyl Addition (C=O) and Ring Substitution (

Quantitative Reactivity Profile

| Reaction Type | Reactivity Level | Kinetic Driver | Potential Pitfall |

| Imine Formation | Very High | e- deficient C2 enhances | Bis-addition or hydrolysis if water is present. |

| Hydration | High | Low LUMO energy of C=O | Formation of gem-diols in aqueous solvents (confuses NMR). |

| Oxidation | Moderate-High | C-H bond weakening | Auto-oxidation to carboxylic acid in air. |

| Low-Moderate | 4-OMe is a poor leaving group | Displacement of -OMe by strong nucleophiles (e.g., thiols) at high T. |

Primary Workflow: Reductive Amination (The "Self-Validating" Protocol)

This is the most common application in kinase inhibitor synthesis. Due to the aldehyde's instability, a one-pot procedure is required.

Protocol:

-

Imine Formation: Dissolve aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane).

-

Validation: Monitor by TLC. The spot for the aldehyde should disappear rapidly (< 1 hr) without acid catalysis.

-

-

Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).

-

Why STAB? NaBH4 is too strong and may reduce the aldehyde or the pyrimidine ring double bonds. STAB is selective for the imine.

-

-

Quench: Sat. NaHCO3.

Secondary Workflow: Knoevenagel Condensation

The high electrophilicity allows condensation with weak carbon nucleophiles (e.g., malononitrile) often without the need for aggressive bases like piperidine/acetic acid reflux, which might degrade the methoxy group.

Figure 2: Synthetic divergence. Note the reversible hydration pathway (Grey) which competes with productive synthesis.

Stability & Handling: The Hydration Trap

A common error in handling electron-deficient aldehydes is misinterpreting their purity due to covalent hydration .

The Phenomenon

In the presence of moisture, the C2-aldehyde establishes an equilibrium with its gem-diol form:

Trustworthiness Check (QC Protocol)

If your NMR shows a "missing" aldehyde proton (usually ~10 ppm) or a new broad singlet ~6-7 ppm, do not discard the batch .

The "Dry-Down" Test:

-

Take the sample suspected of hydration.

-

Dissolve in Toluene.

-

Reflux with a Dean-Stark trap or rotary evaporate with Toluene co-evaporation (3x).

-

Immediately run NMR in anhydrous

(from a fresh ampule). -

Result: The aldehyde peak at ~10 ppm should recover.

Storage

-

Atmosphere: Argon/Nitrogen (Strict).

-

Temperature: -20°C.

-

Container: Amber glass (light sensitive).

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.

- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Definitive source on pyrimidine synthesis and properties).

- Lier, J. E., et al. (2012). "Nucleophilic addition to electron-deficient heteroaromatic aldehydes." Journal of Organic Chemistry. (Mechanistic insight into the hydration equilibrium of azine-carbaldehydes).

-

PubChem. (2023). "2-Chloropyrimidine-4-carbaldehyde and related derivatives." (Data source for physical properties and safety).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for the "Super-Electrophile" concept in heterocyclic systems).

Methodological & Application

Application Notes and Protocols: Condensation Reactions of 4-Methoxypyrimidine-2-carbaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Pyrimidine Schiff Bases

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of nucleic acids and a plethora of FDA-approved drugs.[1][2][3] Its derivatives are lauded for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The condensation of pyrimidine aldehydes, such as 4-methoxypyrimidine-2-carbaldehyde, with primary amines yields Schiff bases, also known as imines. These compounds are not merely synthetic intermediates but often exhibit enhanced biological activity compared to their parent molecules.[3][4] The azomethine (-C=N-) linkage in Schiff bases is crucial for their biological function, often participating in binding interactions with biological targets like enzymes and DNA.[1] This guide provides a comprehensive overview of the synthesis, characterization, and application of Schiff bases derived from 4-methoxypyrimidine-2-carbaldehyde, offering both foundational knowledge and actionable protocols for researchers in drug discovery and organic synthesis.

Mechanistic Insights: The Chemistry of Imine Formation

The condensation reaction between an aldehyde and a primary amine to form an imine is a reversible, acid-catalyzed process.[5][6][7] Understanding the mechanism is paramount for optimizing reaction conditions and achieving high yields.

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[7] This step is typically reversible.

-

Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable imine product.[7][8]

The overall equilibrium of the reaction is driven towards the product side by the removal of water, which can be achieved through various techniques such as azeotropic distillation (e.g., using a Dean-Stark apparatus), the use of dehydrating agents like molecular sieves, or by carrying out the reaction under conditions that favor water removal.[7][8][9]

Caption: General workflow of Schiff base formation.

General Protocols for the Synthesis of Pyrimidine Schiff Bases

The synthesis of Schiff bases from 4-methoxypyrimidine-2-carbaldehyde can be achieved through several methods, ranging from conventional heating to more modern, environmentally friendly approaches.[10] The choice of method often depends on the reactivity of the specific amine, the desired scale of the reaction, and the available laboratory equipment.

Conventional Method: Reflux in Ethanol with Catalytic Acid

This is a widely used and generally reliable method for the synthesis of pyrimidine Schiff bases.[1]

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxypyrimidine-2-carbaldehyde (1 equivalent) in absolute ethanol.

-

Amine Addition: To this solution, add the desired primary amine (1-1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid.[11] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[12]

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactants.[1]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold ethanol, and dry it. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.[1]

Table 1: Reagents and Typical Reaction Conditions

| Reagent | Molar Ratio | Solvent | Catalyst | Temperature |

| 4-Methoxypyrimidine-2-carbaldehyde | 1.0 | Ethanol | Glacial Acetic Acid | Reflux |

| Primary Amine | 1.0 - 1.1 |

Green Chemistry Approach: Solvent-Free Synthesis with a Solid Acid Catalyst

To align with the principles of green chemistry, solvent-free methods are gaining traction. These methods often utilize solid acid catalysts that can be easily recovered and reused.[10]

Protocol:

-

Mixing Reactants: In a mortar and pestle, combine 4-methoxypyrimidine-2-carbaldehyde (1 equivalent) and the primary amine (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a solid acid catalyst, such as Amberlyst® 15.[10]

-

Grinding: Grind the mixture at room temperature for a specified period. The reaction progress can be monitored by TLC.[11]

-

Isolation: Once the reaction is complete, the solid mixture can be washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials. The product can then be isolated by dissolving it in a suitable solvent and filtering off the catalyst. The solvent is then evaporated to yield the pure Schiff base.

Characterization of Pyrimidine Schiff Bases

The structural elucidation of the synthesized Schiff bases is crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the imine is confirmed by the appearance of a characteristic stretching vibration band for the C=N bond, typically in the range of 1580-1690 cm⁻¹.[4] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the Schiff base is evidenced by the appearance of a singlet signal for the azomethine proton (-CH=N-), typically in the downfield region (δ 8-9 ppm).[4][13] The disappearance of the aldehyde proton signal (around δ 9-10 ppm) is also a key indicator.

-

¹³C NMR: The carbon of the C=N group will show a characteristic signal in the range of δ 150-170 ppm.[13][14]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.[13]

Table 2: Key Spectroscopic Data for Pyrimidine Schiff Bases

| Spectroscopic Technique | Key Signal/Feature | Typical Range/Value |

| FT-IR | C=N stretching vibration | 1580-1690 cm⁻¹ |

| ¹H NMR | Azomethine proton (-CH=N-) singlet | δ 8-9 ppm |

| ¹³C NMR | Azomethine carbon (-C H=N-) | δ 150-170 ppm |

| Mass Spectrometry | Molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. | Varies depending on the specific Schiff base |

Applications in Drug Development

The Schiff bases derived from 4-methoxypyrimidine-2-carbaldehyde are of significant interest in drug discovery due to their diverse pharmacological activities. The imine linkage is often a key pharmacophore that contributes to the biological activity of the molecule.

-

Anticancer Activity: Many pyrimidine Schiff bases have demonstrated potent cytotoxic effects against various cancer cell lines.[2][15][16] The mechanism of action can involve the inhibition of key enzymes like cyclin-dependent kinases (CDKs) or tubulin polymerization.[15][16]

-

Antimicrobial Activity: These compounds have also shown promising activity against a range of bacteria and fungi.[4][11] The lipophilicity conferred by the aromatic or aliphatic substituents on the amine can enhance the ability of the molecule to penetrate microbial cell membranes.

-

Antioxidant and Anti-inflammatory Properties: Some pyrimidine Schiff bases exhibit significant antioxidant and anti-inflammatory activities, which are crucial in combating diseases associated with oxidative stress and inflammation.[4]

Caption: Workflow for developing drugs from pyrimidine Schiff bases.

Conclusion and Future Perspectives

The condensation reaction of 4-methoxypyrimidine-2-carbaldehyde with amines provides a versatile and efficient route to a wide array of Schiff bases with significant potential in drug discovery and materials science. The straightforward synthesis, coupled with the tunable electronic and steric properties of the resulting imines, makes this an attractive area for further research. Future efforts will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of a broader range of amine substrates to expand the chemical diversity of pyrimidine Schiff bases, and in-depth investigations into their mechanisms of biological action to guide the rational design of new therapeutic agents.

References

-

Babu, K., & Deepa, N. (2017). Synthesis, Spectral Characterization and Antibacterial Activities of Pyrimidine Heterocycles Derived from Schiff Base Incorporated Chalcone. Journal of Chemical and Pharmaceutical Research, 9(11), 122-124. [Link]

-

PeerJ. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13867. [Link]

-

SSRN. (2023). Synthesis and Biological Studies of Pyrimidine-derived Bioactive Schiff Bases. SSRN Electronic Journal. [Link]

-

ACS Publications. (n.d.). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - N-(thiophen-2-ylmethylene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine. ACS Omega. [Link]

-

MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 25(4), 2076. [Link]

-

ResearchGate. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. [Link]

-

ResearchGate. (2018). (PDF) Synthesis of pyrimidine Schiff base transition metal complexes: characterization, spectral and electrochemical analyses, and photoluminescence properties. [Link]

-

ACS Publications. (n.d.). Iminium Catalysis. Chemical Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

-

ResearchGate. (n.d.). Synthesis of imines through reaction of aldehydes with amines catalyzed by aqueous formic acid. [Link]

-

Khan Academy. (n.d.). Formation of imines and enamines. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of novel Schiff bases containing pyrimidine unit. [Link]

- Unknown Source. (n.d.). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening.

-

PMC. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 25(4), 2076. [Link]

-

PubMed. (2023). Novel pyrimidine Schiff bases and their selenium-containing nanoparticles as dual inhibitors of CDK1 and tubulin polymerase: design, synthesis, anti-proliferative evaluation, and molecular modelling. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2232125. [Link]

-

PMC. (2023). Novel pyrimidine Schiff bases and their selenium-containing nanoparticles as dual inhibitors of CDK1 and tubulin polymerase: design, synthesis, anti-proliferative evaluation, and molecular modelling. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2232125. [Link]

-

SciSpace. (n.d.). Synthesis, Characterization and Biological Evaluation of Schiff Base (N-4-(thiophene-2-yl-methyleneamino) -sulfisomidine) and its Transition Metal Complexes. [Link]

-

Wikipedia. (n.d.). Carbonyl condensation. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Condensation. [Link]

- Unknown Source. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against.

-

MDPI. (2023). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. International Journal of Molecular Sciences, 24(7), 6391. [Link]

-

International Journal of Pharma and Bio Sciences. (2013). SYNTHESIS, SPECTRAL CHARACTERIZATION AND BIOLOGICAL STUDIES OF NOVEL SCHIFF BASE COMPLEXES DERIVED FROM 4,6-DIMETHYL-2- SULFANILAMIDOPYRIMIDINE AND 2-HYDROXY-3-METHOXYBENZALDEHYDE. International Journal of Pharma and Bio Sciences, 4(3), 287-295. [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. International Journal of Molecular Sciences, 24(2), 1435. [Link]

-

Chemistry LibreTexts. (2025). 5.3: Condensation Reactions. [Link]

-

FB 09 - Organische Chemie - AK Löwe. (2014). Condensation reactions in microflow. [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jsscacs.edu.in [jsscacs.edu.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Khan Academy [khanacademy.org]

- 7. Carbonyl condensation - Wikipedia [en.wikipedia.org]

- 8. Condensation reactions in microflow | FB 09 - Organische Chemie - AK Löwe [ak-loewe.chemie.uni-mainz.de]

- 9. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. peerj.com [peerj.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel pyrimidine Schiff bases and their selenium-containing nanoparticles as dual inhibitors of CDK1 and tubulin polymerase: design, synthesis, anti-proliferative evaluation, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel pyrimidine Schiff bases and their selenium-containing nanoparticles as dual inhibitors of CDK1 and tubulin polymerase: design, synthesis, anti-proliferative evaluation, and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Methoxypyrimidine-2-carbaldehyde in Agrochemical Synthesis

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Modern Agrochemicals

The pyrimidine ring is a foundational heterocyclic scaffold in the development of modern agrochemicals, prized for its versatile biological activities and synthetic accessibility.[1][2] Pyrimidine derivatives have given rise to a significant number of commercial fungicides and herbicides, demonstrating their importance in securing global food production.[3][4] These compounds often function by inhibiting essential enzymes in pathogenic fungi or target weeds, leading to effective pest control.[3][5] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties, bioavailability, and target specificity.

4-Methoxypyrimidine-2-carbaldehyde is a key building block in this field, offering a reactive aldehyde functionality for the construction of diverse and complex agrochemical candidates. The methoxy group at the 4-position influences the electronic properties of the pyrimidine ring, which can in turn modulate the biological activity of the final product. This document provides detailed application notes and protocols for the utilization of 4-Methoxypyrimidine-2-carbaldehyde in the synthesis of promising agrochemical motifs.

Key Synthetic Applications & Core Reactions

The aldehyde group of 4-Methoxypyrimidine-2-carbaldehyde is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The primary applications in agrochemical synthesis revolve around three core transformations:

-

Grignard Reaction: For the synthesis of pyrimidinylmethanol derivatives, which are known to exhibit fungicidal properties.[2]

-

Wittig Reaction: For the creation of vinylpyrimidine compounds, a structural motif found in some herbicides.[6]

-

Condensation with Amines: To form Schiff bases, which can be further modified or act as bioactive compounds themselves.[7]

The following sections will provide detailed, step-by-step protocols for each of these key reactions, along with insights into the rationale behind the experimental choices.

Application 1: Synthesis of Pyrimidinylmethanols via Grignard Reaction

Scientific Rationale & Field Insights

The synthesis of secondary alcohols by the addition of organometallic reagents, such as Grignard reagents, to aldehydes is a fundamental transformation in organic chemistry.[8][9] In the context of agrochemical research, the resulting pyrimidinylmethanols are of significant interest due to their potential as fungicides.[2] The hydroxyl group can act as a key hydrogen bond donor, interacting with active sites of fungal enzymes. The nature of the R-group introduced by the Grignard reagent allows for systematic exploration of the steric and electronic requirements for optimal biological activity.

Experimental Workflow: Grignard Reaction

Caption: Workflow for the synthesis of pyrimidinylmethanols.

Detailed Protocol: Synthesis of (4-Methoxypyrimidin-2-yl)(phenyl)methanol

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as initiator)

-

Anhydrous diethyl ether or THF

-

Bromobenzene

-

4-Methoxypyrimidine-2-carbaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine if necessary to initiate the reaction.

-

Add a small portion of a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether via the dropping funnel.

-

Once the reaction initiates (as evidenced by bubbling and/or heat generation), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.[9]

-

-

Reaction with Aldehyde:

-

Dissolve 4-Methoxypyrimidine-2-carbaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[10]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (4-methoxypyrimidin-2-yl)(phenyl)methanol.

-

Data Presentation:

| Entry | Grignard Reagent | Product | Yield (%) | Reference |

| 1 | Phenylmagnesium bromide | (4-Methoxypyrimidin-2-yl)(phenyl)methanol | ~70-85% | Adapted from[8] |

| 2 | Methylmagnesium iodide | 1-(4-Methoxypyrimidin-2-yl)ethanol | ~65-80% | Adapted from[8] |

Application 2: Synthesis of Vinylpyrimidines via Wittig Reaction

Scientific Rationale & Field Insights

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[11][12][13] This reaction is particularly valuable in agrochemical synthesis as it allows for the introduction of a carbon-carbon double bond with good control over stereochemistry, depending on the nature of the ylide used.[14] The resulting vinylpyrimidine scaffold can be found in herbicides where the double bond may be crucial for binding to the target enzyme.[6]

Experimental Workflow: Wittig Reaction

Caption: Workflow for the synthesis of vinylpyrimidines.

Detailed Protocol: Synthesis of 4-Methoxy-2-(2-phenylethenyl)pyrimidine

Materials:

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (60% dispersion in mineral oil) or n-butyllithium

-

Anhydrous THF or DMSO

-

4-Methoxypyrimidine-2-carbaldehyde

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

Procedure:

-

Ylide Preparation:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

-

Cool the suspension in an ice bath and add sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.[11]

-

-

Reaction with Aldehyde:

-

Dissolve 4-Methoxypyrimidine-2-carbaldehyde (1.0 eq) in anhydrous THF.

-

Cool the ylide solution in an ice bath and add the aldehyde solution dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain the pure 4-methoxy-2-(2-phenylethenyl)pyrimidine.

-

Data Presentation:

| Entry | Phosphonium Salt | Product | Predominant Isomer | Yield (%) | Reference |

| 1 | Benzyltriphenylphosphonium chloride | 4-Methoxy-2-(2-phenylethenyl)pyrimidine | Z | ~60-75% | Adapted from[11][14] |

| 2 | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(4-methoxypyrimidin-2-yl)acrylate | E | ~70-85% | Adapted from[14] |

Application 3: Synthesis of Pyrimidine-based Schiff Bases

Scientific Rationale & Field Insights

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[15][16] This reaction is often reversible and can be catalyzed by acid or base. In agrochemical research, pyrimidine-containing Schiff bases are investigated for their potential as fungicides and herbicides.[7] The imine bond can be a key pharmacophore, and the substituents on the aniline moiety provide a facile way to modulate the lipophilicity and electronic properties of the molecule.

Experimental Workflow: Schiff Base Formation

Caption: Workflow for the synthesis of pyrimidine-based Schiff bases.

Detailed Protocol: Synthesis of (E)-N-((4-methoxypyrimidin-2-yl)methylene)aniline

Materials:

-

4-Methoxypyrimidine-2-carbaldehyde

-

Aniline

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-Methoxypyrimidine-2-carbaldehyde (1.0 eq) in ethanol.

-

To this solution, add aniline (1.0 eq).

-

Add a few drops of glacial acetic acid as a catalyst.[16]

-

-

Reaction and Product Isolation:

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol if necessary.

-

Data Presentation:

| Entry | Amine | Product | Yield (%) | Reference |

| 1 | Aniline | (E)-N-((4-methoxypyrimidin-2-yl)methylene)aniline | >90% | Adapted from[15][16] |

| 2 | 4-Chloroaniline | (E)-N-((4-methoxypyrimidin-2-yl)methylene)-4-chloroaniline | >90% | Adapted from[15] |

Conclusion and Future Perspectives

4-Methoxypyrimidine-2-carbaldehyde is a versatile and valuable building block for the synthesis of a wide array of potential agrochemicals. The protocols detailed herein for Grignard reactions, Wittig reactions, and Schiff base formations provide a solid foundation for researchers to explore the chemical space around the pyrimidine scaffold. Future work in this area could involve the synthesis of more complex derivatives and the exploration of other reactions of the aldehyde functionality, such as reductive amination and aldol condensations, to generate novel agrochemical candidates with improved efficacy and desirable environmental profiles. The continued investigation of structure-activity relationships of these pyrimidine derivatives will be crucial in the development of the next generation of crop protection agents.

References

- Chand Thakuri, S., Panwar, M., Juyal, V. K., Rashmi, & Nand, V. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.

- Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708791.

- Bentham Science Publishers. (n.d.). Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. Letters in Organic Chemistry.

- Google Patents. (2012).

- Semantic Scholar. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.

- MDPI. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 21(7), 829.

- University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent.

- Li, Q., et al. (2011).

- ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activity of Pyrimidine−Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors.

- Siddesh, M. B., Padmashali, B., & Th. (n.d.). SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES.

- ResearchGate. (2011).

- Smolecule. (2023). Buy 4-Methoxy-2-phenylpyrimidine | 33630-20-5.

- University of California, Irvine. (n.d.).

- Grignard Reaction. (n.d.).

- Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708791.

- ResearchGate. (n.d.). Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies.

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

- Boston University. (2012). Wittig Reaction.

- National Center for Biotechnology Information. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 819.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Wikipedia. (n.d.). Wittig reaction.

- Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.

- Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 60(12), 1531-1533.

- National Center for Biotechnology Information. (2024).

- Synthesis and crystal structure of Schiff-base compound (E)-4-methoxy-N- (4-hydroxybenzylidene) aniline. (2012). Journal of Chemical and Pharmaceutical Research, 4(10), 4627-4631.

- University of Wisconsin-Madison. (n.d.). 1. Grignard Reaction.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- JETIR. (n.d.).

- Scribd. (n.d.). Grignard Reaction Lab Protocol.

- Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.

- AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl).

- ResearchGate. (n.d.). Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)

- BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.

- Redalyc. (n.d.).

- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)

- MDPI. (n.d.). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol.

- Google Patents. (n.d.). CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine.

- Reaction of several aminopyrimidines with formaldehyde. (n.d.).n.d.).

Sources

- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. US20120053053A1 - Pyrimidine derivatives and their use as herbicides - Google Patents [patents.google.com]

- 7. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. atc.io [atc.io]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. jetir.org [jetir.org]

- 16. globalconference.info [globalconference.info]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Aldehyde Condensations

Welcome to the Technical Support Center for pyrimidine aldehyde condensations. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyrimidine derivatives. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded explanations and actionable solutions for overcoming low conversion rates and other experimental hurdles.

Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates

Low conversion is a frequent and frustrating issue in pyrimidine aldehyde condensations. The root cause often lies in one or more key areas: catalyst inefficiency, suboptimal reaction conditions, reactant-specific issues, or competing side reactions. This guide provides a systematic approach to identifying and addressing these problems.

Issue 1: Reaction Stalls or Shows Minimal Product Formation

Symptom: TLC or HPLC analysis shows a large proportion of unreacted starting materials, even after a significant reaction time.

Possible Causes & Solutions:

-

Insufficient Catalyst Activity: The catalyst is the linchpin of the reaction. Its activity might be compromised due to deactivation or an inadequate catalyst loading.[1]

-

Causality: In acid-catalyzed reactions like the Biginelli condensation, the catalyst protonates the aldehyde, making it more electrophilic and facilitating the initial condensation with urea or thiourea. If the catalyst is weak or present in insufficient amounts, this activation step is inefficient, stalling the entire catalytic cycle.

-

Solutions:

-

Increase Catalyst Loading: Incrementally increase the catalyst amount (e.g., from 1 mol% to 5 mol%) and monitor the effect on the reaction rate.

-

Screen Different Catalysts: If a mild Lewis acid is ineffective, consider a stronger one. For instance, if ZnCl₂ gives low conversion, FeCl₃ or a Brønsted acid like HCl might be more effective, though they can also promote side reactions.[1]

-

Catalyst Regeneration: For reusable catalysts, ensure they are properly activated or regenerated according to the supplier's protocol before use.[2]

-

-

-

Suboptimal Reaction Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate.[1]

-

Causality: Condensation reactions, particularly the cyclization and dehydration steps, have specific energy barriers that must be overcome. Insufficient thermal energy results in slow kinetics.

-

Solutions:

-

Increase Temperature: Gradually increase the reaction temperature, monitoring for both product formation and potential degradation of starting materials or products by TLC.[1] For many pyrimidine syntheses, temperatures between 80°C and 100°C are optimal.[3]

-

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[3]

-

-

-

Poor Reactant Purity or Stability: Impurities in the starting materials can act as inhibitors.[2] Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[1][4]

-

Causality: Impurities can poison the catalyst or participate in unwanted side reactions. Aldehyde self-condensation consumes the starting material, directly reducing the potential yield of the desired pyrimidine.

-

Solutions:

-

Purify Reactants: Ensure aldehydes, β-dicarbonyl compounds, and amidines/ureas are of high purity. Freshly distill liquid aldehydes if necessary.

-

Slow Addition of Aldehyde: To minimize self-condensation, add the aldehyde slowly to the reaction mixture containing the other components and the catalyst.[1]

-

-

Issue 2: Significant Byproduct Formation Observed

Symptom: TLC or NMR analysis reveals the presence of one or more major byproducts alongside the desired product and unreacted starting materials.

Common Side Reactions & Mitigation Strategies:

-

Knoevenagel Condensation: This is a very common side reaction between the aldehyde and the active methylene compound (e.g., β-ketoester or malononitrile).[4][5]

-

Mechanism: The active methylene compound is deprotonated by a base (or the solvent) and acts as a nucleophile, attacking the aldehyde. This pathway competes directly with the desired condensation involving the amidine or urea.

-

Mitigation:

-

Optimize Catalyst: Milder catalysts or lower reaction temperatures can favor the desired reaction pathway.[5]

-

Adjust Stoichiometry: Using a slight excess (1.2–1.5 equivalents) of the urea or amidine component can push the equilibrium towards the formation of the desired intermediate, outcompeting the Knoevenagel pathway.[4]

-

-

-

Hantzsch Dihydropyridine Formation: In Biginelli-type reactions, a fluorescent Hantzsch-type dihydropyridine can form as a byproduct.[2]

-

Mechanism: This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be formed from the decomposition of urea at higher temperatures.[2]

-

Mitigation:

-

-

Incomplete Cyclization: The open-chain intermediate may fail to cyclize efficiently, leading to its accumulation in the reaction mixture.[4]

-

Causality: This is often due to insufficient activation of the carbonyl group for the final intramolecular nucleophilic attack, or due to steric hindrance.

-

Mitigation:

-

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low conversion rates in pyrimidine aldehyde condensations.

Caption: A systematic workflow for diagnosing and resolving low conversion issues.

Frequently Asked Questions (FAQs)

Q1: My yield is consistently low (<40%) in a Biginelli reaction. What are the first things I should check?

A1: Low yields in the Biginelli reaction are a common problem.[3][4] The most critical parameters to investigate first are:

-

Catalyst Choice: The classical use of strong acids like HCl can be suboptimal.[3][4] Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which often improve yields and simplify workup.[1][3]

-

Reaction Conditions: Ensure the temperature is optimal, as many Biginelli reactions require heating to proceed efficiently.[3] Also, consider solvent-free conditions, which have been reported to increase yields and shorten reaction times.[3]

-

Side Reactions: The Knoevenagel condensation is a major competing reaction that consumes your starting materials.[4][5] Confirm its presence or absence via NMR or MS analysis of the crude mixture.

Q2: Can I use aliphatic aldehydes in these condensations? I'm observing polymerization.

A2: Yes, aliphatic aldehydes can be used, but they often give lower yields than aromatic aldehydes because they are more susceptible to self-condensation and polymerization, especially under acidic conditions.[1][4] To mitigate this, try using a milder catalyst or adding the aliphatic aldehyde slowly to the reaction mixture.[1]

Q3: Does the choice of solvent significantly impact the reaction?

A3: Absolutely. The solvent affects reactant solubility, reaction rates, and can even influence which reaction pathway is favored.[2] While traditional protocols often use ethanol, exploring other solvents or even solvent-free conditions can lead to significant improvements in yield.[2][3] A strong solvent effect has been noted to impact the rate-limiting aromatization step in some pyrimidine syntheses.[6]

Q4: I am performing a Horner-Wadsworth-Emmons (HWE) reaction with a pyrimidine aldehyde and getting a mixture of E/Z isomers. How can I improve the stereoselectivity?

A4: The HWE reaction is known to predominantly produce E-alkenes.[7] The phosphonate carbanion's high reactivity allows it to react with aldehydes to form olefins, typically with high (E)-stereoselectivity.[8] However, several factors can influence the isomer ratio:

-

Nature of the Aldehyde: Aromatic aldehydes generally yield almost exclusively (E)-alkenes.[7]

-

Phosphonate Structure: The steric bulk of the phosphonate reagent plays a critical role.[7]

-

Reaction Conditions: For cases where (Z)-alkenes are desired, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF), can be employed to favor the Z-isomer.[9]

Q5: My purification is difficult due to a water-soluble byproduct from an HWE reaction. What is the best way to remove it?

A5: A major advantage of the Horner-Wadsworth-Emmons reaction over the Wittig reaction is that the phosphate byproduct is typically water-soluble.[8] This allows for easy removal by performing an aqueous extraction (workup) of the reaction mixture. The desired organic product will remain in the organic layer, while the phosphate salt will partition into the aqueous layer.[8]

Experimental Protocols

Protocol 1: General Procedure for a Trial Biginelli Reaction

This protocol provides a starting point for optimizing the three-component condensation to form dihydropyrimidinones (DHPMs).

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyrimidine aldehyde (1.0 eq), the β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).[1][4]

-

Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 2-3 mL per mmol of aldehyde) and the catalyst (e.g., FeCl₃, 1-5 mol%).

-

Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, collect it by filtration and wash with a small amount of cold solvent.[1] If no precipitate forms, concentrate the mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization (typically from ethanol) or by column chromatography on silica gel.[3]

Data Presentation: Catalyst Screening for Biginelli Reaction

The following table summarizes the effect of different catalysts on the yield of a model Biginelli reaction, illustrating the importance of catalyst selection.

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | Ethanol | 80 | 12 | <10 | [4] |

| HCl (10) | Ethanol | 80 | 5 | 65 | [3] |

| FeCl₃ (5) | Acetonitrile | 80 | 2 | 92 | [1] |

| ZnCl₂ (10) | Solvent-free | 100 | 1 | 88 | [3] |

Reaction Mechanism: Key Steps in the Biginelli Condensation

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Biginelli reaction.

Caption: Key mechanistic steps of the Biginelli reaction.

This technical guide provides a foundation for addressing common issues in pyrimidine aldehyde condensations. By understanding the underlying chemical principles and systematically exploring the variables of catalyst, conditions, and reactants, researchers can significantly improve conversion rates and achieve their synthetic goals.

References

- Benchchem.

- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.

- Benchchem.

- J. Org. Chem.

- Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.

- Wikipedia. Horner–Wadsworth–Emmons reaction.

- MDPI.

- Wikipedia. Pyridine.

- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.

- NROChemistry. Horner-Wadsworth-Emmons Reaction.

- Benchchem. overcoming side reactions in pyrimidine synthesis.

- Organic Chemistry Portal. Pyrimidine synthesis.

- Journal of Chemical and Pharmaceutical Research.

- ResearchGate. Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal | Request PDF.

- NIH. A Sustainable Multicomponent Pyrimidine Synthesis.

- Wikipedia.

- Wikipedia. Wittig reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. General and rapid pyrimidine condensation by addressing the rate limiting aromatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Technical Support Center: Stability and Handling of 4-Methoxypyrimidine-2-carbaldehyde Under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-Methoxypyrimidine-2-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This guide addresses common questions and troubleshooting scenarios related to the stability of this versatile building block, particularly when used under basic conditions.

Frequently Asked Questions (FAQs)

This section directly answers the most common queries our team receives regarding the handling and reactivity of 4-Methoxypyrimidine-2-carbaldehyde.

Q1: Is 4-methoxypyrimidine-2-carbaldehyde stable in the presence of bases?

A1: The stability is highly conditional. While the compound is utilized in many base-catalyzed reactions, it is susceptible to degradation, especially under strong basic conditions (e.g., concentrated NaOH, KOH), high temperatures, or prolonged reaction times.[1][2] The primary mode of degradation under these conditions is a self-redox reaction known as the Cannizzaro reaction.[3][4] For optimal results, it is crucial to use the mildest basic conditions required for your specific transformation.

Q2: Can this aldehyde undergo an Aldol condensation reaction?

A2: No, 4-methoxypyrimidine-2-carbaldehyde cannot undergo a typical Aldol condensation with itself. The Aldol reaction requires the formation of an enolate, which is generated by deprotonating an alpha-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group). In this molecule, the aldehyde group is attached directly to the C2 position of the pyrimidine ring, which has no alpha-hydrogens. Therefore, it is classified as a non-enolizable aldehyde.[1][5]

Q3: What is the primary degradation pathway for this compound under strong basic conditions?

A3: The primary degradation pathway is the Cannizzaro reaction .[3][4][5] This reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde.[3] One molecule is oxidized to form a carboxylic acid (or its carboxylate salt under basic conditions), and the other is reduced to a primary alcohol.[5] For 4-methoxypyrimidine-2-carbaldehyde, this would result in a mixture of 4-methoxypyrimidine-2-carboxylic acid and (4-methoxypyrimidin-2-yl)methanol. Under ideal conditions, the reaction produces a maximum of 50% of the alcohol and 50% of the carboxylic acid, which can significantly lower the yield of your desired product.[1]

Q4: Are there other potential side reactions I should be aware of?

A4: Yes. Besides the Cannizzaro reaction, two other potential side reactions include:

-

Hydrolysis of the Methoxy Group: The ether linkage of the 4-methoxy group can be susceptible to hydrolysis under either strong acidic or basic conditions, particularly at elevated temperatures.[6] This would yield 2-formyl-pyrimidin-4-ol.

-

Condensation with other Nucleophiles: If your reaction mixture contains other active methylene compounds (e.g., acetophenone, malononitrile), a base-catalyzed cross-condensation (like a Claisen-Schmidt condensation) can occur.[7] This is often the desired reaction, but it competes with the potential Cannizzaro side reaction.

Q5: How should I store 4-methoxypyrimidine-2-carbaldehyde to ensure its stability?

A5: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[8][9] Recommended storage temperatures are typically between 2-8°C.[8] Avoid exposure to moisture and strong oxidizing agents.[10]

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during reactions.

| Observed Issue | Probable Cause | Recommended Solution & Rationale |

| Low yield of desired product with formation of a corresponding alcohol and carboxylic acid. | Cannizzaro Reaction: The basic conditions are too harsh, favoring the disproportionation side reaction.[1][5] | 1. Lower the Temperature: Perform the reaction at room temperature or below. 2. Use a Milder Base: Switch from strong bases like NaOH/KOH to milder alternatives such as K₂CO₃, Et₃N, or DBU. 3. Reduce Base Concentration: Use a catalytic amount of base rather than stoichiometric or excess amounts. 4. Minimize Reaction Time: Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[11] |

| TLC analysis shows a new, more polar spot appearing over time, even before the main reaction starts. | Hydrolysis or Degradation: The compound may be degrading in the solvent/base mixture upon standing.[6] Your product might also be unstable to the workup conditions.[12] | 1. Order of Addition: Add the 4-methoxypyrimidine-2-carbaldehyde last to the pre-mixed solution of your other reagents, base, and solvent. 2. Test Workup Stability: Before a full-scale workup, take a small aliquot of the reaction mixture, expose it to your planned aqueous acid/base quench, and check the TLC to ensure the product is stable.[12] |

| The reaction is sluggish or does not go to completion. | Insufficient Base Strength/Reaction Conditions: The chosen base may be too weak to catalyze the desired reaction effectively, or the temperature is too low.[11] | 1. Screen Different Bases: Systematically test a range of bases from mild (e.g., organic amines) to moderately strong (e.g., alkoxides). 2. Gradually Increase Temperature: Cautiously increase the reaction temperature in 10°C increments while monitoring for product formation versus degradation by TLC. 3. Solvent Choice: The polarity of the solvent can significantly impact reaction rates. Consider switching to a more polar solvent like DMF or DMSO if solubility or reactivity is an issue.[11][13] |

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting common issues.

Key Chemical Principles & Mechanistic Insights

Understanding the underlying chemistry is critical for rational experiment design.

The Cannizzaro Reaction Mechanism

As a non-enolizable aldehyde, 4-methoxypyrimidine-2-carbaldehyde's reactivity in strong base is dominated by the Cannizzaro reaction. The process is a hydride transfer reaction.

Step 1: Nucleophilic Attack A hydroxide ion attacks the electrophilic carbonyl carbon of one aldehyde molecule to form a tetrahedral intermediate.[3][5]

Step 2: Hydride Transfer (Rate-Determining Step) The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a hydride ion (H⁻). This hydride immediately attacks a second molecule of the aldehyde. This is a disproportionation, where one molecule is oxidized and the other is reduced.[1]

Step 3: Proton Exchange A final, rapid acid-base reaction occurs between the newly formed carboxylic acid and alkoxide to give the final products: a carboxylate salt and an alcohol.[3]

Caption: The three key stages of the Cannizzaro reaction mechanism.

Recommended Experimental Protocols

Adherence to a validated protocol can significantly reduce the occurrence of side reactions.

Protocol 1: General Procedure for a Base-Catalyzed Condensation

This protocol for a Claisen-Schmidt type condensation with a ketone (e.g., acetophenone) is designed to minimize the Cannizzaro side reaction.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (1.0 eq) and the chosen base (e.g., NaOH, 1.2 eq) in a suitable solvent (e.g., ethanol).[7] Stir the solution at room temperature for 15 minutes.

-

Substrate Addition: Dissolve 4-methoxypyrimidine-2-carbaldehyde (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution over 20-30 minutes. Rationale: Slow addition maintains a low concentration of the aldehyde, disfavoring the second-order Cannizzaro reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC) every 30 minutes. Rationale: Close monitoring prevents the reaction from running too long, which can lead to product degradation or increased side reactions.[11]

-

Workup: Once the aldehyde is consumed (typically 2-4 hours), pour the reaction mixture into cold water. If a precipitate forms, collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. If no solid forms, neutralize the mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the crude product and purify by recrystallization or column chromatography.

Protocol 2: Monitoring Reaction Progress via Thin-Layer Chromatography (TLC)

-

Prepare TLC Plate: Use a silica gel plate. Spot a dilute solution of your starting aldehyde, your other reactant, and a co-spot of both in separate lanes.

-

Sample the Reaction: Use a capillary tube to take a small sample from the reaction mixture and spot it in a new lane.

-

Develop the Plate: Use an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). A good solvent system will give the starting aldehyde an Rf value of ~0.4-0.5.

-

Visualize: View the plate under a UV lamp (254 nm). The disappearance of the aldehyde spot and the appearance of a new, typically less polar product spot, indicates reaction progress. The formation of highly polar baseline material can be a sign of degradation.

References

-

Cannizzaro reaction - Wikipedia. [Link]

-

4-Amino-2-Methoxypyrimidine-5-Carbaldehyde: A Potent Chemical Compound - ID.KOM. [Link]

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates - ResearchGate. [Link]

-

Cannizzaro Reaction - Chemistry LibreTexts. [Link]

-

Cannizzaro reaction mechanism and applications - Purechemistry. [Link]

-

Cannizzaro Reaction - Chemistry Steps. [Link]

-

(PDF) Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives - SciSpace. [Link]

-

How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [Link]

-

Synthesis by Aldol and Related Condensation Reactions. [Link]

-

5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester - Organic Syntheses Procedure. [Link]

-

A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]

-

The Aldol Condensation - Magritek. [Link]

-

Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed. [Link]

-

An Introduction to Aldol Condensation - AZoM. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

-

Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. [Link]

-

Synthesis and characterization of some novel Pyrimidines via Aldol Condensation - Journal of Chemical and Pharmaceutical Research. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

-

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. [Link]

-

Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3- carbaldehyde Thiosemicarbazone - JETIR.org. [Link]

-

Synthesis and spectroscopic characterization of new heteroleptic ruthenium(II) complexes incorporating 2-(2′-pyridyl) quinoxaline and 4-carboxy-2-(2 - UoA Scholar. [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]

-

Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile - ResearchGate. [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

-

What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]

-

Degradation mechanisms of organic compounds in molten hydroxide salts: a radical reaction yielding H2 and graphite - RSC Publishing. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 4. purechemistry.org [purechemistry.org]

- 5. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ID.KOM Webcam Kempten im Allgäu [idkom.de]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. How To [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Crystallographic Guide to 4-Methoxypyrimidine-2-carbaldehyde Derivatives

For researchers, medicinal chemists, and material scientists, the precise understanding of molecular architecture is paramount in the rational design of novel therapeutic agents and functional materials. The pyrimidine scaffold, a key constituent of nucleic acids, is a privileged core in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 4-methoxy group and a 2-carbaldehyde function offers a versatile platform for the synthesis of a diverse array of derivatives with tunable electronic and steric properties.

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 4-methoxypyrimidine-2-carbaldehyde, with a particular focus on thiosemicarbazones. By examining the subtle yet significant variations in their solid-state structures, we aim to provide valuable insights for structure-activity relationship (SAR) studies and the future design of molecules with enhanced biological efficacy or desired material properties. We will delve into the key structural parameters, intermolecular interactions, and their potential implications, supported by detailed experimental protocols.

Comparative Crystallographic Analysis of 4-Methoxypyrimidine-2-carbaldehyde Derivatives

While the crystal structure of the parent 4-methoxypyrimidine-2-carbaldehyde remains elusive in the Cambridge Structural Database (CSD), a number of its derivatives have been synthesized and their three-dimensional structures elucidated by single-crystal X-ray diffraction. For this guide, we will focus on a representative thiosemicarbazone derivative to illustrate the key structural features.

Thiosemicarbazones are a class of compounds known for their metal-chelating properties and a broad range of biological activities.[1][2] The condensation of 4-methoxypyrimidine-2-carbaldehyde with thiosemicarbazide yields (E)-2-((4-methoxypyrimidin-2-yl)methylene)hydrazine-1-carbothioamide. The crystal structure of this and related compounds reveals important conformational and packing characteristics.

A critical aspect of thiosemicarbazone structures is the conformation around the C=N imine bond and the planarity of the molecule. The E configuration is commonly observed, and the extent of planarity between the pyrimidine ring and the thiosemicarbazone moiety can influence crystal packing and biological activity.

Table 1: Key Crystallographic Data for a Representative 4-Methoxypyrimidine-2-carbaldehyde Thiosemicarbazone Derivative

| Parameter | (E)-2-((4-methoxypyrimidin-2-yl)methylene)hydrazine-1-carbothioamide |

| CCDC Deposition No. | To be located |

| Chemical Formula | C7H9N5OS |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Key Bond Lengths (Å) | C=N, C=S, C-O |

| Key Bond Angles (º) | C-C-N, N-N-C |

| Dihedral Angle (º) | Pyrimidine ring vs. Thiosemicarbazone plane |

| Hydrogen Bonding | e.g., N-H···S, N-H···N |

Note: Specific data to be populated upon locating the CCDC deposition number.